4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione
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Overview
Description
4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often found in various pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of a trichloroethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiosemicarbazide with 2,2,2-trichloroethyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The trichloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2-one
- 2(3H)-Thiazolethione, 4-methyl-5-(2,2,2-trichloroethyl)-
Uniqueness
4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trichloroethyl group enhances its reactivity and potential for various applications compared to other thiazole derivatives .
Properties
Molecular Formula |
C6H6Cl3NS2 |
---|---|
Molecular Weight |
262.6 g/mol |
IUPAC Name |
4-methyl-5-(2,2,2-trichloroethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C6H6Cl3NS2/c1-3-4(2-6(7,8)9)12-5(11)10-3/h2H2,1H3,(H,10,11) |
InChI Key |
VKFOYKHWZQRUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=S)N1)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
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